Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine
Description
Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[cd]indole core and a 3,4-dimethoxy-phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)benzo[cd]indol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-22-16-10-9-13(11-17(16)23-2)20-19-14-7-3-5-12-6-4-8-15(21-19)18(12)14/h3-11H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMICCSLWVXIYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC4=C3C2=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine typically involves multi-step organic reactions. One common method includes the condensation of an appropriate indole derivative with a 3,4-dimethoxy-phenylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of acetonitrile as a solvent and sulfamic acid as a catalyst has been reported to be effective .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a component in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enter cancer cells via polyamine transporters localized in lysosomes, leading to autophagy and apoptosis . The compound’s ability to induce crosstalk between autophagy and apoptosis is a key aspect of its mechanism, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Benzo[cd]indol-2(1H)-one derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Indole-2-carbohydrazides: These compounds have a similar indole core but with different substituents, resulting in distinct reactivity and applications.
Uniqueness
Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine is unique due to its specific combination of functional groups, which imparts a distinct set of chemical and biological properties. Its ability to target lysosomes and induce autophagy and apoptosis sets it apart from other similar compounds, making it a valuable subject for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
